![molecular formula C21H16N4O2 B4955453 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4955453.png)
2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione, also known as PIAD, is a synthetic compound that has been extensively studied for its potential use in biomedical research. PIAD is a member of the family of isoindole derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione is complex and not fully understood. It is thought to interact with multiple molecular targets within cancer cells, including DNA, RNA, and various enzymes. 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione has also been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione has been shown to possess anti-inflammatory and antioxidant activity. It has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione is its high purity and availability. This makes it an ideal candidate for use in laboratory experiments. However, one limitation of 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel cancer therapies based on the compound. Additionally, there is interest in exploring the potential use of 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione in the treatment of neurological disorders, such as Parkinson's disease. Finally, there is potential for the development of new synthetic methods for the production of 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione, which could improve its availability and purity.
Synthesis Methods
The synthesis of 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-(phenyldiazenyl)aniline with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with formaldehyde to yield 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione. This method has been optimized for high yield and purity, making 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione readily available for research purposes.
Scientific Research Applications
2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make 2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of novel cancer therapies.
properties
IUPAC Name |
2-[(4-phenyldiazenylanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20-18-8-4-5-9-19(18)21(27)25(20)14-22-15-10-12-17(13-11-15)24-23-16-6-2-1-3-7-16/h1-13,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPUCRRPQZSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001038892 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
325806-93-7 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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